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Preamble: Navigating Chemical Identity

In the landscape of chemical research and development, the unambiguous identification and
characterization of a compound are the cornerstones of scientific rigor. The Chemical Abstracts
Service (CAS) number serves as a unique identifier for a specific chemical substance. This
guide focuses on the compound registered under CAS Number 14164-34-2, which has been
identified as 4,6-dimethyl-2-phenylpyrimidine.[1][2][3]

It is crucial to note that initial database searches can sometimes associate a single CAS
number with unrelated structures due to data entry errors or legacy data. For the purpose of
this technical guide, and based on cross-referenced chemical databases, we will proceed with
the characterization of 4,6-dimethyl-2-phenylpyrimidine.[1][2][3] This document is structured
to provide researchers, scientists, and drug development professionals with a comprehensive
overview of the analytical methodologies required to confirm the identity, purity, and structure of
this compound.

Compound Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its basic properties.
For 4,6-dimethyl-2-phenylpyrimidine, the available data is summarized below.
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Property Value Source

CAS Number 14164-34-2 [1][2]
4,6-dimethyl-2-

IUPAC Name o [1112]
phenylpyrimidine

Molecular Formula C12H12Nz2 [2]

Molecular Weight 184.24 g/mol Calculated

, CC1=CC(=NC(=N1)C2=CC=C

Canonical SMILES [2]
C=C2)C
TVNUWBFICZWTRU-

InChliKey [2]
UHFFFAOYAD

Melting Point Not available [2]

Boiling Point Not available [2]

Density Not available [2]

Note: As of the latest search, experimental data for physical properties such as melting point,
boiling point, and density are not readily available in the public domain.[2]

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of a
compound. The following sections detail the application of Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the characterization
of 4,6-dimethyl-2-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 4,6-dimethyl-2-phenylpyrimidine, both *H and 3C NMR would be essential for
structural confirmation.

Predicted H and 3C NMR Data
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While experimental spectra for this specific compound are not publicly available, we can predict
the expected chemical shifts based on the known structure and general principles of NMR
spectroscopy.

IH NMR (Predicted):

» Aromatic Protons (Phenyl Ring): Expected in the range of d 7.0-8.0 ppm. The protons on the
phenyl ring will likely appear as a multiplet.

Pyrimidine Ring Proton: The single proton on the pyrimidine ring is expected to appear as a
singlet in the aromatic region, likely around & 7.0-7.5 ppm.

Methyl Protons: The two methyl groups attached to the pyrimidine ring are chemically
equivalent and should appear as a sharp singlet, integrating to 6 protons, likely in the range
of 6 2.0-3.0 ppm.

13C NMR (Predicted):
Aromatic Carbons (Phenyl Ring): Expected in the range of & 120-140 ppm.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to appear in
the range of & 150-170 ppm.

Methyl Carbons: The carbon atoms of the two methyl groups are expected to appear in the
upfield region, likely around & 20-30 ppm.

Experimental Protocol: NMR Sample Preparation

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., CDCls, DMSO-ds).

o Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it
in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm.
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» Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer, typically operating
at a frequency of 400 MHz or higher for better resolution.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum

For 4,6-dimethyl-2-phenylpyrimidine (C12H12N2), the expected molecular ion peak [M]*
would be at m/z 184.24. High-resolution mass spectrometry (HRMS) would be able to confirm
the elemental composition.

Plausible Fragmentation Pathway

The fragmentation of 4,6-dimethyl-2-phenylpyrimidine in a mass spectrometer would likely
involve the loss of small, stable molecules or radicals. A plausible pathway could involve the
fragmentation of the pyrimidine ring or the loss of methyl groups.

[C12H12N2]+e
m/z = 184

- C5H7N2

[C6H5]+
m/z =77

Click to download full resolution via product page

[M - HCN]+e
m/z = 157

[M - CH3]+e
m/z = 169

Caption: Predicted Fragmentation Pathway for 4,6-dimethyl-2-phenylpyrimidine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry

(GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., methanol, dichloromethane).[4]
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e GC Separation: Inject the sample into a gas chromatograph equipped with a suitable
capillary column (e.g., HP-5MS) to separate the analyte from any impurities.[4]

e MS Detection: The eluent from the GC column is introduced into the mass spectrometer,
where the molecules are ionized (typically by electron ionization) and their mass-to-charge
ratio is measured.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Characteristic IR Absorption Peaks

The IR spectrum of 4,6-dimethyl-2-phenylpyrimidine is expected to show characteristic
absorption bands for its functional groups.

. Expected Absorption .
Functional Group S ( 1 Intensity
ange (cm~

Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
C=N Stretch (Pyrimidine Ring) 1500 - 1650 Medium to Strong
C=C Stretch (Aromatic & )

o 1400 - 1600 Medium
Pyrimidine)
Aromatic C-H Bend 690 - 900 Strong

Reference for ranges:[5][6]

Experimental Protocol: KBr Pellet Method

o Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.[7]
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» Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent disc.[7]

o Spectral Acquisition: Place the KBr pellet in the sample holder of an IR spectrometer and
record the spectrum.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining
the purity of a compound and for quantifying it in various matrices.

Hypothetical HPLC Method for Purity Determination

A reversed-phase HPLC method would be suitable for analyzing the non-polar compound 4,6-
dimethyl-2-phenylpyrimidine.

Parameter Condition

Column C18, 4.6 x 150 mm, 5 um

Acetonitrile and Water (e.g., 60:40 v/v) with

Mobile Phase
0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 pyL
Column Temperature 25°C

Note: This is a starting point for method development and may require optimization.[8]

Experimental Protocol: HPLC Analysis

o Standard Preparation: Prepare a stock solution of the reference standard of 4,6-dimethyl-2-
phenylpyrimidine in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a
series of dilutions to create a calibration curve.
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Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile
phase to a concentration within the calibration range.

System Suitability: Inject the standard solution multiple times to ensure the system is
performing correctly (e.g., check for retention time reproducibility, peak area precision, and
tailing factor).[9]

Analysis: Inject the sample solution and the calibration standards.

Data Processing: Determine the purity of the sample by comparing the peak area of the main
component to the total area of all peaks in the chromatogram. Quantify the amount of the
compound by using the calibration curve.
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Caption: General Workflow for HPLC Analysis.

Synthesis
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A reference to the synthesis of 4,6-dimethyl-2-phenylpyrimidine is found in the chemical
literature, providing a starting point for researchers interested in obtaining this compound.[2]
The cited reference is Chemistry Letters, 8, p. 1447, 1979.[2] Researchers should consult this
publication for the specific reaction conditions and purification methods.

Conclusion

The comprehensive characterization of 4,6-dimethyl-2-phenylpyrimidine (CAS 14164-34-2)
requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass
spectrometry, and IR spectroscopy is essential for unambiguous structural elucidation.
Furthermore, chromatographic techniques like HPLC are vital for assessing the purity of the
compound. While specific experimental data for this molecule is sparse in the public domain,
the principles and protocols outlined in this guide provide a robust framework for its
characterization, ensuring the scientific integrity required for research and development
activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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